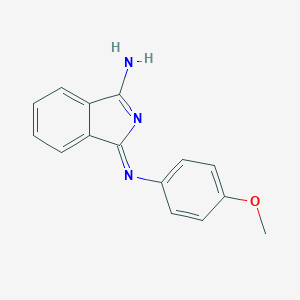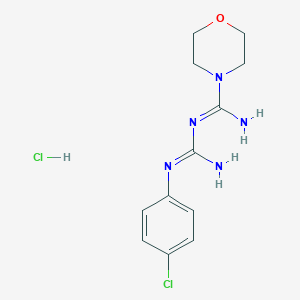
4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MCC and is a white crystalline powder.
Mecanismo De Acción
The mechanism of action of MCC is not fully understood. However, it has been proposed that MCC inhibits the activity of nitric oxide synthase, which leads to a decrease in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes. MCC has also been found to inhibit the activity of poly(ADP-ribose) polymerase, which is involved in DNA repair.
Efectos Bioquímicos Y Fisiológicos
MCC has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. MCC has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. MCC has been found to reduce the infarct size in animal models of ischemic brain injury. MCC has also been found to improve the cognitive function of animals subjected to ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MCC in lab experiments is its potent activity against cancer cells. This makes it an ideal lead compound for the development of new anticancer drugs. Another advantage of using MCC is its neuroprotective effects, which make it a potential therapeutic agent for the treatment of ischemic brain injury. One of the limitations of using MCC in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on MCC. One of the future directions is the development of new anticancer drugs based on the structure of MCC. Another future direction is the investigation of the neuroprotective effects of MCC in various models of neurological disorders. The role of MCC in the regulation of nitric oxide production and DNA repair also needs to be further investigated. The development of new methods for the synthesis of MCC with higher yields and improved solubility would also be an important future direction.
Conclusion:
In conclusion, 4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound with potential applications in various fields of scientific research. Its potent activity against cancer cells and neuroprotective effects make it an ideal lead compound for the development of new drugs. MCC has been found to inhibit the activity of nitric oxide synthase and poly(ADP-ribose) polymerase, which are involved in various physiological processes. The future directions for the research on MCC include the development of new anticancer drugs, investigation of its neuroprotective effects, and the role of MCC in the regulation of nitric oxide production and DNA repair.
Métodos De Síntesis
The synthesis of MCC involves the reaction between 4-morpholinecarboxylic acid and p-chloroaniline in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of MCC obtained from this method is around 70%.
Aplicaciones Científicas De Investigación
MCC has shown potential applications in various fields of scientific research. One of the most significant applications of MCC is in the field of medicinal chemistry. MCC has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been used as a lead compound for the development of new anticancer drugs.
MCC has also been used in the field of neuroscience. It has been found to exhibit neuroprotective effects against ischemic brain injury. MCC has also been used as a tool to investigate the role of nitric oxide in the regulation of cerebral blood flow.
Propiedades
Número CAS |
19803-81-7 |
|---|---|
Nombre del producto |
4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride |
Fórmula molecular |
C12H17Cl2N5O |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
N'-[N'-(4-chlorophenyl)carbamimidoyl]morpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H16ClN5O.ClH/c13-9-1-3-10(4-2-9)16-11(14)17-12(15)18-5-7-19-8-6-18;/h1-4H,5-8H2,(H4,14,15,16,17);1H |
Clave InChI |
HUSCNVHPMPZPPR-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |
SMILES |
C1COCCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
SMILES canónico |
C1COCCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
Otros números CAS |
19803-81-7 |
Sinónimos |
N-((p-Chlorophenyl)amidino)-4-morpholinecarboxamidine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



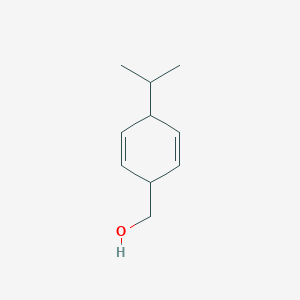

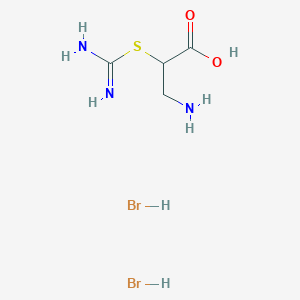
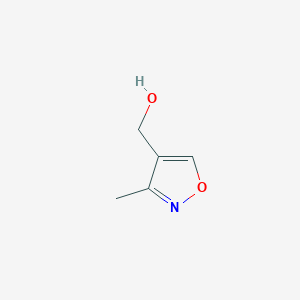
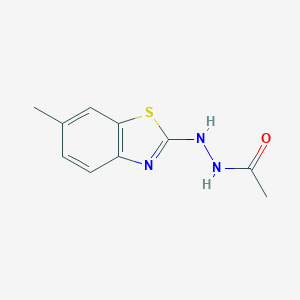
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
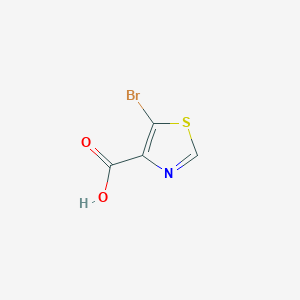
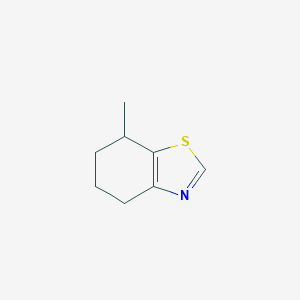
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
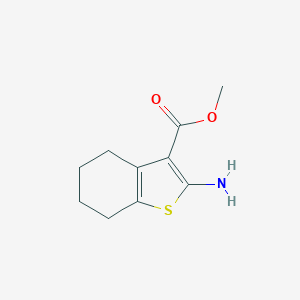
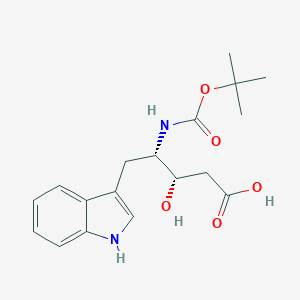
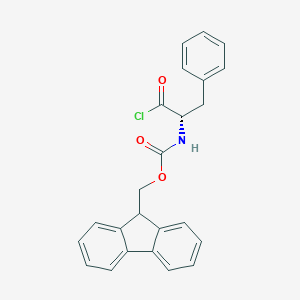
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
